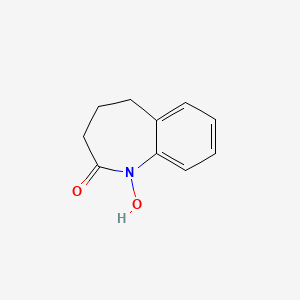
1-Hydroxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a heterocyclic compound belonging to the benzazepine family. This compound is characterized by a seven-membered ring structure fused with a benzene ring, incorporating nitrogen and oxygen atoms. Benzazepines and their derivatives have garnered significant interest due to their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one typically involves cyclization reactions. One effective method is the intramolecular alkylation of N-acyl-N-ethylaniline under Friedel-Crafts conditions . Another approach involves the 1,4-addition reaction of o-lithiomethylphenyl isocyanide to α,β-unsaturated carboxylic acid esters, followed by acid hydrolysis and heating to afford the desired benzazepinone derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Análisis De Reacciones Químicas
Types of Reactions: 1-Hydroxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of different functional groups at specific positions on the benzazepine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products: The major products formed from these reactions include various substituted benzazepines, amines, alcohols, and ketones .
Aplicaciones Científicas De Investigación
1-Hydroxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antibacterial and antifungal properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of benzazepines act as sodium channel blockers, inhibiting the flow of sodium ions and thereby exerting their therapeutic effects . Additionally, some benzazepine derivatives function as inhibitors of squalene synthase, which is crucial in cholesterol biosynthesis .
Comparación Con Compuestos Similares
- 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one
- 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one
- 5-Hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-4-one
Comparison: 1-Hydroxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is unique due to its specific hydroxyl group at the 1-position, which can significantly influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
113961-86-7 |
|---|---|
Fórmula molecular |
C10H11NO2 |
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
1-hydroxy-4,5-dihydro-3H-1-benzazepin-2-one |
InChI |
InChI=1S/C10H11NO2/c12-10-7-3-5-8-4-1-2-6-9(8)11(10)13/h1-2,4,6,13H,3,5,7H2 |
Clave InChI |
DUCCNOWLXGCTJC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2N(C(=O)C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


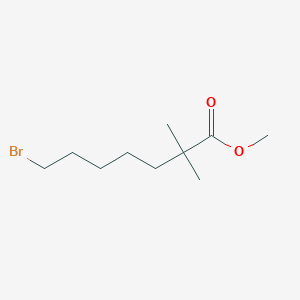
![2,3,3a,8a-Tetramethyl-3a,8a-dihydrocyclopenta[a]indene-1,8-dione](/img/structure/B14298132.png)

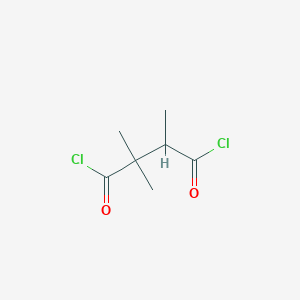


![2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14298170.png)
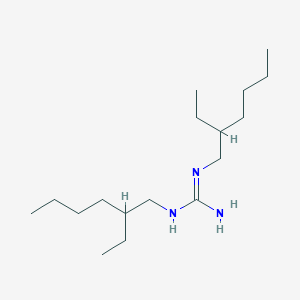
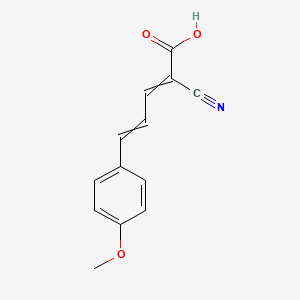

diphenylsilane](/img/structure/B14298185.png)
![Butyl 2-cyano-3-[4-(dihexylamino)phenyl]prop-2-enoate](/img/structure/B14298192.png)
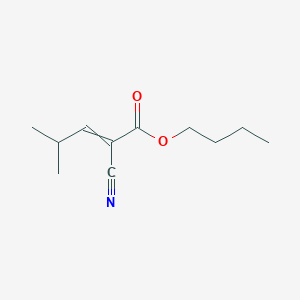
![Propan-2-yl [(3,5,6-trichloropyridin-2-yl)oxy]acetate](/img/structure/B14298200.png)
